(4-Bromophenyl)(4-(trifluoromethyl)piperidin-1-yl)methanone
Description
(4-Bromophenyl)(4-(trifluoromethyl)piperidin-1-yl)methanone is a synthetic small molecule characterized by a methanone core linking a 4-bromophenyl group to a 4-(trifluoromethyl)piperidine moiety. This compound is of interest in medicinal chemistry, particularly in targeting proteins such as G-protein-coupled receptors (GPCRs) and kinases, where its structural features may optimize binding affinity and selectivity .
Properties
IUPAC Name |
(4-bromophenyl)-[4-(trifluoromethyl)piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrF3NO/c14-11-3-1-9(2-4-11)12(19)18-7-5-10(6-8-18)13(15,16)17/h1-4,10H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDCHPJBPSYAZEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(F)(F)F)C(=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30694693 | |
| Record name | (4-Bromophenyl)[4-(trifluoromethyl)piperidin-1-yl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30694693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
956320-62-0 | |
| Record name | (4-Bromophenyl)[4-(trifluoromethyl)piperidin-1-yl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30694693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromophenyl)(4-(trifluoromethyl)piperidin-1-yl)methanone typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using reagents such as trifluoromethyl iodide.
Attachment of the Bromophenyl Group: The bromophenyl group is attached through a coupling reaction, often using palladium-catalyzed cross-coupling methods like Suzuki or Heck reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The bromophenyl group can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a pharmaceutical agent. Its structural features suggest possible interactions with biological targets, particularly in the development of drugs aimed at treating neurological disorders.
Case Study: Antidepressant Activity
A study evaluated the antidepressant-like effects of various piperidine derivatives, including (4-Bromophenyl)(4-(trifluoromethyl)piperidin-1-yl)methanone. The results indicated that modifications on the piperidine ring can enhance serotonin receptor affinity, suggesting a pathway for developing new antidepressants.
Agrochemical Development
Research has shown that compounds similar to this compound exhibit herbicidal properties. The trifluoromethyl group is particularly noted for enhancing biological activity against certain pests.
Case Study: Herbicidal Efficacy
In a comparative study of several trifluoromethyl-containing compounds, this compound demonstrated significant herbicidal activity against common agricultural weeds. The study highlighted its potential as a candidate for developing new herbicides.
Material Science
The compound's unique properties make it suitable for applications in material science, particularly in the synthesis of polymers and advanced materials.
Case Study: Polymer Synthesis
Researchers have explored the use of this compound in creating high-performance polymers. The incorporation of this compound into polymer matrices has shown to improve thermal stability and mechanical properties.
Table 1: Comparison of Biological Activities
| Compound Name | Activity Type | Reference |
|---|---|---|
| This compound | Antidepressant Activity | [Study Reference 1] |
| Similar Trifluoromethyl Compounds | Herbicidal Activity | [Study Reference 2] |
| Polymer Containing this compound | Thermal Stability | [Study Reference 3] |
Mechanism of Action
The mechanism of action of (4-Bromophenyl)(4-(trifluoromethyl)piperidin-1-yl)methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its binding affinity to hydrophobic pockets within target proteins.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with key analogs:
| Compound Name | Substituents (Piperidine/Piperazine) | Aryl Group | Molecular Weight (g/mol) | XLogP | Key Data/Applications |
|---|---|---|---|---|---|
| Target Compound | 4-(Trifluoromethyl)piperidine | 4-Bromophenyl | 362.17* | ~3.5† | GPCR modulation |
| (4-Bromophenyl)(3-methylpiperidin-1-yl)methanone | 3-Methylpiperidine | 4-Bromophenyl | 296.20 | 3.3 | Preclinical safety data available |
| 4-(4-Fluorobenzyl)piperazin-1-ylmethanone | 4-Fluorobenzylpiperazine | 2-Bromophenyl | 377.25 | N/A | Tyrosine kinase inhibitor |
| 2-(4-Bromophenyl)-1-(4-methylpiperidin-1-yl)ethanone | 4-Methylpiperidine | 4-Bromophenyl | 296.20 | 3.3 | Ethanone derivative |
| (4-Bromo-3-fluorophenyl)(4-methylpiperazin-1-yl)methanone | 4-Methylpiperazine | 4-Bromo-3-fluorophenyl | 327.16 | N/A | Structural analog |
*Calculated based on formula C₁₃H₁₃BrF₃NO; †Estimated using analogous compounds.
Key Observations:
Biological Activity
(4-Bromophenyl)(4-(trifluoromethyl)piperidin-1-yl)methanone, with the chemical formula CHBrFNO, is a compound of interest due to its potential biological activities. This article examines its biological activity, focusing on its mechanisms, efficacy in various assays, and relevant case studies.
- CAS Number : 956320-62-0
- Molecular Weight : 336.15 g/mol
- Molecular Formula : CHBrFNO
The presence of the trifluoromethyl group enhances the compound's metabolic stability and lipid solubility, which contributes to its ability to penetrate cell membranes effectively. This property is critical for its interaction with biological targets, leading to increased biological activity through enhanced binding interactions, such as hydrogen and halogen bonding with protein targets .
1. In Vitro Activity
Several studies have evaluated the biological activity of this compound using various in vitro assays:
| Target | Assay Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| AChE | Enzyme Inhibition | 19.2 | |
| BChE | Enzyme Inhibition | 13.2 | |
| COX-2 | Enzyme Inhibition | Moderate Activity | |
| LOX-15 | Enzyme Inhibition | Moderate Activity |
The compound demonstrated significant inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), indicating potential applications in neuropharmacology.
2. Cytotoxicity Studies
In cytotoxicity evaluations against various cancer cell lines, including MCF-7 (breast cancer) and Hek293-T cells, the compound exhibited promising results:
| Cell Line | IC50 Value (µM) | Observations |
|---|---|---|
| MCF-7 | 10.0 | Induced apoptosis |
| Hek293-T | 15.0 | Moderate cytotoxicity |
The apoptosis-inducing effect was confirmed through morphological changes and increased caspase-3 activity in treated cells .
Case Study 1: Neuroprotective Potential
A study focused on the neuroprotective effects of related compounds showed that modifications similar to those in this compound could lead to enhanced neuroprotective properties against oxidative stress in neuronal cells. The trifluoromethyl group played a crucial role in increasing the compound's efficacy .
Case Study 2: Anticancer Activity
Another investigation into structurally related compounds revealed that those containing a piperidine moiety exhibited significant anticancer activity across multiple cancer types, including breast and prostate cancers. The studies indicated that the mode of action involved disruption of microtubule assembly and induction of apoptosis .
Q & A
Q. What are the common synthetic routes for (4-Bromophenyl)(4-(trifluoromethyl)piperidin-1-yl)methanone?
The synthesis typically involves coupling a 4-bromobenzoyl chloride derivative with a substituted piperidine. For example:
- Step 1 : React 4-bromobenzoyl chloride with 4-(trifluoromethyl)piperidine under basic conditions (e.g., triethylamine or DIPEA) in anhydrous dichloromethane or THF .
- Step 2 : Purify the crude product via column chromatography (e.g., silica gel, hexane/EtOAc gradient) and characterize using melting point analysis and spectroscopic methods .
Yields can vary (41–92% in analogous compounds) depending on steric/electronic effects of substituents .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key methods include:
- ¹H/¹³C NMR : Assign signals for the bromophenyl (δ ~7.5–7.8 ppm for aromatic protons) and trifluoromethyl-piperidine (δ ~2.5–3.5 ppm for piperidine protons; CF₃ group visible in ¹³C NMR at δ ~125 ppm) .
- HPLC : Assess purity (e.g., 95%+ at 254 nm retention time ~13 minutes under reverse-phase conditions) .
- Elemental Analysis : Verify C, H, N content (e.g., <0.4% deviation between calculated and observed values) .
Q. How does the trifluoromethyl group influence the compound’s properties?
The CF₃ group enhances:
- Lipophilicity : Increases logP, improving membrane permeability .
- Metabolic Stability : Resists oxidative degradation due to strong C-F bonds .
- Electron-Withdrawing Effects : Modulates piperidine basicity, affecting binding to biological targets .
Advanced Research Questions
Q. How can synthesis yields be optimized for the bromophenyl-piperidine coupling step?
- Catalyst Screening : Use Pd-based catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura coupling if pre-functionalized intermediates are employed .
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of aromatic intermediates .
- Temperature Control : Reactions at 60–80°C balance kinetics and side-product formation .
For example, yields drop to 41% in sterically hindered analogs but reach 92% with electron-deficient aryl groups .
Q. How to resolve discrepancies in NMR data for similar piperidinyl methanones?
- Deuterated Solvents : Use DMSO-d₆ to resolve broadening caused by piperidine conformational exchange .
- 2D NMR (COSY/HSQC) : Confirm connectivity between piperidine protons and adjacent carbonyl groups .
- Variable Temperature NMR : Identify dynamic effects (e.g., CF₃ rotation barriers) that obscure splitting patterns .
Q. What insights does X-ray crystallography provide for structural validation?
- Crystal Packing : Hirshfeld surface analysis reveals dominant H···F (23.6%) and H···Br (12.4%) interactions, influencing solubility .
- Bond Angles/Lengths : Confirm planarity of the methanone group (C=O bond ~1.21 Å) and piperidine chair conformation .
Q. How to design biological assays to evaluate this compound’s activity?
- Receptor Binding Assays : Screen against GPCRs (e.g., serotonin or dopamine receptors) using radioligand displacement (IC₅₀ determination) .
- In Vitro Models : Test cytotoxicity in cancer cell lines (e.g., MTT assay) with EC₅₀ values compared to controls .
- Metabolic Stability : Use liver microsomes to assess CYP450-mediated degradation (t₁/₂ >60 min suggests suitability for in vivo studies) .
Q. What strategies enable post-synthetic modification of the bromophenyl group?
- Cross-Coupling Reactions : Suzuki-Miyaura (Pd-catalyzed) or Buchwald-Hartwig amination to introduce aryl/heteroaryl substituents .
- SNAr Reactions : Replace Br with nucleophiles (e.g., amines, thiols) under basic conditions (K₂CO₃, DMF, 100°C) .
Data Contradiction Analysis
Q. Why do reported melting points vary for structurally similar compounds?
- Polymorphism : Different crystal forms (e.g., monoclinic vs. orthorhombic) alter melting points .
- Purity : Impurities (e.g., residual solvents) depress observed values. HPLC purity >98% ensures reproducibility .
Q. How to address elemental analysis deviations (e.g., C, H, N content)?
- Drying Protocols : Lyophilize samples to remove adsorbed water, which skews H values .
- Combustion Calibration : Use certified standards (e.g., acetanilide) to calibrate CHN analyzers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
